molecular formula C9H12O B101797 3,4,4-trimethylcyclohexa-2,5-dien-1-one CAS No. 17429-31-1

3,4,4-trimethylcyclohexa-2,5-dien-1-one

Cat. No.: B101797
CAS No.: 17429-31-1
M. Wt: 136.19 g/mol
InChI Key: XWYNZKIPFPUMPJ-UHFFFAOYSA-N
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Description

3,4,4-Trimethylcyclohexa-2,5-dien-1-one is a cyclohexadienone derivative characterized by three methyl substituents at positions 3, 4, and 4 (Figure 1). The compound’s structure features a conjugated dienone system, which imparts distinct electronic and steric properties. Cyclohexadienones are widely studied for their roles in organic synthesis, particularly in cycloaddition reactions and as intermediates in natural product synthesis. For instance, 4,4-dimethyl-3-phenyl-2,5-cyclohexadien-1-one (C₁₄H₁₄O, MW 198.27) shares the dienone core but substitutes a phenyl group at position 3 .

Properties

CAS No.

17429-31-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3,4,4-trimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H12O/c1-7-6-8(10)4-5-9(7,2)3/h4-6H,1-3H3

InChI Key

XWYNZKIPFPUMPJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=CC1(C)C

Canonical SMILES

CC1=CC(=O)C=CC1(C)C

Other CAS No.

17429-31-1

Synonyms

3,4,4-Trimethyl-2,5-cyclohexadien-1-one

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
3,4,4-Trimethylcyclohexa-2,5-dien-1-one 3-CH₃, 4-CH₃, 4-CH₃ C₉H₁₂O 136.19* Not reported Electron-donating methyl groups
4,4-Dimethyl-3-phenyl-2,5-cyclohexadien-1-one 3-C₆H₅, 4-CH₃, 4-CH₃ C₁₄H₁₄O 198.27 Not reported Aromatic π-system at position 3
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one 2-(C(CH₃)₃), 4-OH, 4-CH₃, 6-(C(CH₃)₃) C₁₅H₂₄O₂ 236.35 Not reported Steric hindrance, hydrogen bonding
3,4-Dimethyl-4-nitrocyclohexa-2,5-dien-1-one 3-CH₃, 4-CH₃, 4-NO₂ C₈H₁₁NO₃ 169.18 Not reported Electron-withdrawing nitro group

*Calculated based on molecular formula.

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance the electrophilicity of the dienone, making it more reactive in Diels-Alder reactions than methyl-substituted derivatives.
  • Hydrogen Bonding: Hydroxyl groups (e.g., in ) introduce hydrogen-bonding capabilities, improving solubility in polar solvents relative to nonpolar methylated analogs.

Spectroscopic Characterization

NMR and HRMS are standard for structural confirmation:

  • 1H NMR: Methyl groups typically resonate at δ 1.2–1.5 ppm, while conjugated dienone protons appear at δ 5.5–6.5 ppm (e.g., δ 6.0–7.5 in ).
  • FTIR : Strong C=O stretches near 1670 cm⁻¹ and C=C stretches at 1600 cm⁻¹ are consistent across analogs .

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